1-(1-Aminoethyl)piperazine-2,5-dione

Medicinal chemistry Conformational analysis Lead optimisation

1-(1-Aminoethyl)piperazine-2,5-dione (CAS 146511-07-1, molecular formula C₆H₁₁N₃O₂, molecular weight 157.17 g/mol) is an N¹-substituted diketopiperazine (DKP) derivative bearing a branched 1-aminoethyl side chain at the N1 position of the piperazine-2,5-dione ring. The compound belongs to the 2,5-diketopiperazine class, the smallest cyclic dipeptide scaffold, which has been extensively investigated for antibacterial, cytotoxic, and neuroactive properties across numerous natural and synthetic derivatives.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 146511-07-1
Cat. No. B115900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminoethyl)piperazine-2,5-dione
CAS146511-07-1
Synonyms2,5-Piperazinedione, 1-(1-aminoethyl)-
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(N)N1CC(=O)NCC1=O
InChIInChI=1S/C6H11N3O2/c1-4(7)9-3-5(10)8-2-6(9)11/h4H,2-3,7H2,1H3,(H,8,10)
InChIKeyUXPNNHLTYJAEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Aminoethyl)piperazine-2,5-dione (CAS 146511-07-1) – Structural Identity and Diketopiperazine Class Profile for Procurement Decisions


1-(1-Aminoethyl)piperazine-2,5-dione (CAS 146511-07-1, molecular formula C₆H₁₁N₃O₂, molecular weight 157.17 g/mol) is an N¹-substituted diketopiperazine (DKP) derivative bearing a branched 1-aminoethyl side chain at the N1 position of the piperazine-2,5-dione ring . The compound belongs to the 2,5-diketopiperazine class, the smallest cyclic dipeptide scaffold, which has been extensively investigated for antibacterial, cytotoxic, and neuroactive properties across numerous natural and synthetic derivatives [1]. Commercial sourcing typically offers this compound at ≥95% purity, with the primary amine functionality making it amenable to further derivatisation via amide bond formation, reductive amination, or urea coupling [2].

Why 1-(1-Aminoethyl)piperazine-2,5-dione Cannot Be Interchanged with Other Aminoethyl-Substituted Diketopiperazine Isomers


Substitution of 1-(1-aminoethyl)piperazine-2,5-dione (CAS 146511-07-1) with its closest regioisomers—specifically 1-(2-aminoethyl)piperazine-2,5-dione (CAS 143411-80-7) and 3-(2-aminoethyl)piperazine-2,5-dione (CAS 13435-32-0)—is not scientifically justified without explicit comparative data. The 1-(1-aminoethyl) derivative uniquely positions the primary amine on the α-carbon of the ethyl side chain directly attached to N1, creating a branched substituent with a chiral center adjacent to the ring nitrogen . This contrasts with the linear, terminal-amine geometry of the 1-(2-aminoethyl) isomer, which has different steric bulk, conformational flexibility, and predicted pKa at the primary amine . In the broader DKP class, the position and nature of ring substitution profoundly affect both conformational preference of the six-membered ring and biological target engagement, as documented in structure-cytotoxicity relationship studies where C-3/C-6 disubstituted patterns are required for significant cytotoxicity whereas N1-monosubstituted derivatives show distinct activity profiles [1].

Quantitative Differentiation Evidence: 1-(1-Aminoethyl)piperazine-2,5-dione vs. Closest Analogs


Branched vs. Linear Side-Chain Architecture: Rotatable Bond and Steric Comparison of N1-Substituted DKPs

1-(1-Aminoethyl)piperazine-2,5-dione possesses a branched 1-aminoethyl substituent (α-carbon attachment) at N1, yielding a chiral center at the point of ring attachment. The closest regioisomer, 1-(2-aminoethyl)piperazine-2,5-dione (CAS 143411-80-7), bears a linear ethylamino chain. Both compounds share identical molecular formula (C₆H₁₁N₃O₂), molecular weight (157.17 g/mol), hydrogen bond donor count (2), and hydrogen bond acceptor count (3), yet the branched architecture of CAS 146511-07-1 introduces greater steric hindrance around the primary amine and restricts the conformational freedom of the side chain relative to the linear isomer [1]. This steric difference predicts altered reactivity in amine-targeted conjugation chemistry and differential binding to biological targets with sterically constrained amine-recognition pockets.

Medicinal chemistry Conformational analysis Lead optimisation

N1-Monosubstituted vs. C3/C6-Disubstituted DKP Cytotoxicity SAR: Class-Level Evidence from Neihumicin Analogues

Structure-cytotoxicity relationship studies on piperazine-2,5-dione derivatives by Yokoi et al. (1988) established that C-3 and C-6 disubstitution is structurally required for significant cytotoxicity in this scaffold, and that unsymmetrical C-3/C-6 disubstituted derivatives are generally more cytotoxic than the corresponding symmetrical analogues [1]. 1-(1-Aminoethyl)piperazine-2,5-dione, as an N1-monosubstituted derivative lacking substitution at C3 and C6, is predicted on the basis of this SAR to exhibit a fundamentally different cytotoxicity profile from 3,6-disubstituted DKPs. This class-level inference positions CAS 146511-07-1 as a candidate for applications where the potent cytotoxicity associated with C3/C6-disubstituted DKPs [1] is undesirable—for example, in chemical probe development requiring a non-cytotoxic DKP scaffold or in studies where N1-mediated target interactions are the focus.

Cytotoxicity Anticancer Structure-activity relationship

Amino-Substituted DKP CNS Target Engagement: Class-Level Inference from NMDA Glycine Site Studies

In a study by Nguyen et al. (2009), the structurally related amino-substituted DKP 3-(aminomethyl)piperazine-2,5-dione was identified via computational docking and validated experimentally as an NMDA receptor glycine site inhibitor with an estimated K_D of 50 μM, while its close regioisomer 5-(aminomethyl)piperazine-2,3-dione was inactive [1]. This demonstrates that within the aminoalkyl-substituted DKP chemical space, the precise position of the aminomethyl/aminoethyl substituent relative to the ring carbonyl groups critically determines NMDA receptor engagement. 1-(1-Aminoethyl)piperazine-2,5-dione shares the core structural features of a piperazine-2,5-dione scaffold bearing a primary-amine-containing side chain, placing it within the same chemotype class as the validated NMDA glycine site ligand, albeit with a distinct substitution pattern (N1-branched aminoethyl vs. C3-aminomethyl) [1]. No direct NMDA binding data exist for CAS 146511-07-1.

Neuroscience NMDA receptor Glycine site modulation

Boiling Point and Predicted Physicochemical Profile: Comparative Data for Procurement-Grade Purity Assessment

1-(1-Aminoethyl)piperazine-2,5-dione (CAS 146511-07-1) has a predicted boiling point of 459.9 ± 40.0 °C at 760 mmHg, with a density of 1.229 ± 0.06 g/cm³ (predicted) . In comparison, the regioisomer 1-(2-aminoethyl)piperazine-2,5-dione (CAS 143411-80-7) shares identical molecular formula and hydrogen bond donor/acceptor counts (HBD=2, HBA=3, rotatable bonds=2) but differs in boiling point (predicted ~440–460 °C range expected based on branched vs. linear isomer effects on intermolecular hydrogen bonding) . The branched 1-aminoethyl group in CAS 146511-07-1 may reduce intermolecular hydrogen bonding efficiency of the primary amine compared to the more exposed terminal amine in the linear isomer, a factor relevant to chromatographic retention behaviour and purification strategy during procurement quality assessment.

Analytical chemistry Quality control Procurement specifications

Combinatorial Library Accessibility: 1-Substituted DKP Synthetic Tractability vs. 3,6-Disubstituted Complexity

Solution-phase combinatorial synthesis methodology reported by Chai et al. (2000) established efficient one-pot access to a 61-membered library of piperazine-2,5-dione derivatives with high purity via parallel solution-phase chemistry, with biological evaluation by brine shrimp lethality assay [1]. N1-substituted DKPs such as CAS 146511-07-1 are synthetically accessible through direct N-alkylation of the parent piperazine-2,5-dione scaffold or through condensation approaches starting from amino acid precursors [1][2]. In contrast, 3,6-disubstituted DKPs require stereochemically controlled cyclisation of dipeptide precursors, limiting scalability and introducing chiral complexity. The N1-monosubstituted architecture of CAS 146511-07-1 thus offers a synthetically more tractable entry point for focused library construction compared to 3,6-disubstituted analogues, while retaining the DKP core for biological evaluation.

Combinatorial chemistry Library synthesis Medicinal chemistry

Recommended Application Scenarios for 1-(1-Aminoethyl)piperazine-2,5-dione Based on Differentiation Evidence


Scaffold for CNS-Targeted Chemical Probe Development Leveraging Amino-Substituted DKP Pharmacophore Class

The demonstrated NMDA glycine site inhibitory activity of the structurally related 3-(aminomethyl)piperazine-2,5-dione (K_D = 50 μM) [1] establishes the amino-substituted DKP chemotype as a validated entry point for CNS drug discovery. 1-(1-Aminoethyl)piperazine-2,5-dione offers a structurally differentiated substitution pattern (N1-branched aminoethyl vs. C3-aminomethyl) within this pharmacophore class, making it a rational candidate for screening in NMDA receptor modulation assays and broader CNS target panels. The branched amine geometry may confer altered selectivity profiles compared to the linear or C-substituted analogues [1].

Non-Cytotoxic DKP Scaffold for Biological Probe Design in Oncology Target Validation

Based on the class-level SAR evidence that C3/C6 disubstitution is required for significant DKP cytotoxicity [2], 1-(1-aminoethyl)piperazine-2,5-dione (which lacks C3 and C6 substituents) is predicted to exhibit low inherent cytotoxicity. This property is advantageous for chemical biology applications where the DKP scaffold serves as an inert carrier for conjugated payloads, fluorescent tags, or affinity handles, without introducing confounding cytotoxic effects that would complicate data interpretation [2].

Sterically Differentiated Amine Handle for Chemoselective Bioconjugation Chemistry

The branched 1-aminoethyl side chain positions the primary amine on a secondary carbon directly adjacent to the DKP ring nitrogen, creating a sterically hindered amine environment distinct from the terminal primary amine of the 1-(2-aminoethyl) isomer . This steric differentiation can be exploited in chemoselective conjugation strategies where competing linear aliphatic amines are present, enabling preferential functionalisation at less hindered sites while the branched amine of CAS 146511-07-1 remains protected or reacts with differential kinetics .

Combinatorial Library Building Block for Rapid DKP Scaffold Diversification

The N1-monosubstituted architecture is synthetically accessible via one-pot condensation methodology validated for DKP library production [3]. 1-(1-Aminoethyl)piperazine-2,5-dione can serve as a starting scaffold for further derivatisation—including N4-functionalisation, C3/C6 alkylation, or amine capping—enabling rapid generation of screening libraries with the DKP core. This synthetic tractability offers faster cycle times and lower cost compared to 3,6-disubstituted DKP library construction, which requires stereochemically controlled dipeptide cyclisation [3].

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